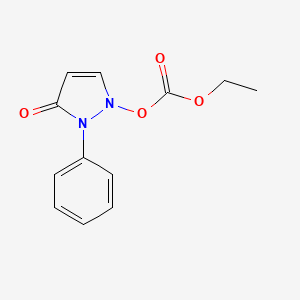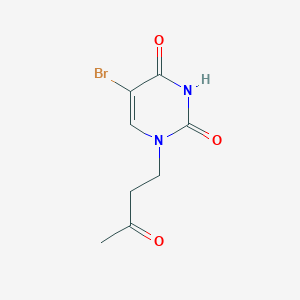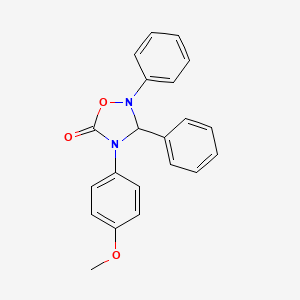![molecular formula C12H16N4O2 B12910272 2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide CAS No. 105289-98-3](/img/structure/B12910272.png)
2-[2-(5-Methoxy-1H-indol-3-yl)ethyl]hydrazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide is a compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of 2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide undergoes various chemical reactions, including:
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide can be compared with other indole derivatives, such as:
5-Methoxy-2-methyl-3-indoleacetic acid: This compound is a plant growth regulator with similar structural features.
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with potential biological activities.
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
The uniqueness of 2-(2-(5-Methoxy-1H-indol-3-yl)ethyl)hydrazinecarboxamide lies in its specific substitution pattern and the presence of the hydrazinecarboxamide group, which may confer distinct biological properties .
Properties
CAS No. |
105289-98-3 |
|---|---|
Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
[2-(5-methoxy-1H-indol-3-yl)ethylamino]urea |
InChI |
InChI=1S/C12H16N4O2/c1-18-9-2-3-11-10(6-9)8(7-14-11)4-5-15-16-12(13)17/h2-3,6-7,14-15H,4-5H2,1H3,(H3,13,16,17) |
InChI Key |
IRIPDFKVVJTVAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl N-[3-methyl-8-[(4-sulfamoylphenyl)methylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12910200.png)
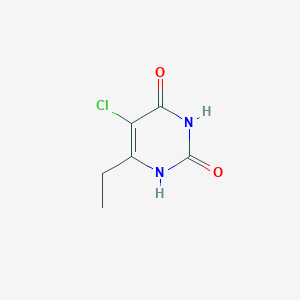
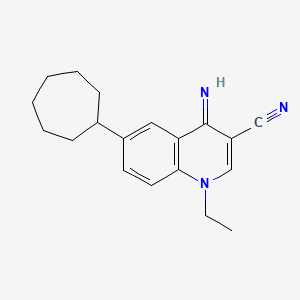
![2-Amino-6-[2-naphthylthio]-4[3H]-quinazolinone](/img/structure/B12910219.png)
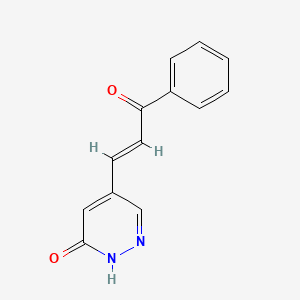

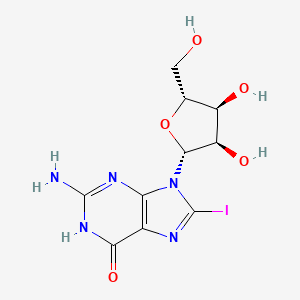
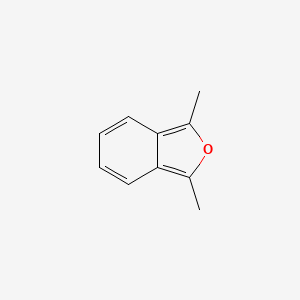
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-ol](/img/structure/B12910251.png)
